![molecular formula C13H15N3O3S2 B2615557 N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170029-26-1](/img/structure/B2615557.png)
N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
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Overview
Description
“N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . This compound has been synthesized and investigated for its antibacterial activity . The molecules combine thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The compound was synthesized with a yield of 65% . The synthesis involved the combination of thiazole and sulfonamide groups .Molecular Structure Analysis
The molecular structure of the compound was characterized by 1H NMR and 13C NMR . The NMR data, with proper chemical shifts and integrals, could characterize the structures .Chemical Reactions Analysis
The compound was synthesized as described above . The yield was 65%, and the NMR data provided the chemical shifts and integrals .Physical And Chemical Properties Analysis
The compound was synthesized with a yield of 65% . The NMR data, with proper chemical shifts and integrals, could characterize the structures .Scientific Research Applications
- Thiazoles exhibit potent antibacterial properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their efficacy against bacterial strains. These compounds could potentially serve as novel antibiotics in the fight against drug-resistant bacteria .
- Thiazoles also demonstrate antifungal activity. The compound’s structure, with the N-ethyl group and the 4-methylsulfonylphenyl moiety, may contribute to its effectiveness against fungal pathogens. Investigating its mechanism of action could lead to new antifungal therapies .
- In vitro studies have explored the anti-inflammatory properties of thiazole derivatives. By inhibiting inflammatory pathways, these compounds may have therapeutic potential for conditions such as arthritis, asthma, and inflammatory bowel diseases .
- Thiazoles have been investigated as potential antitumor agents. The compound’s unique structure could influence its interaction with cancer cells, making it a candidate for further evaluation in cancer research .
- Thiazoles exhibit antiviral effects against various viruses. Researchers have studied their impact on viral replication and entry mechanisms. Investigating this compound’s antiviral potential could contribute to the development of new antiviral drugs .
- The N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide structure suggests potential antioxidant activity. Thiazoles with similar substituents have shown promising results in scavenging free radicals and protecting cells from oxidative stress .
Antibacterial Activity
Antifungal Potential
Anti-Inflammatory Effects
Antitumor Properties
Antiviral Activity
Antioxidant Capacity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-3-14-12(17)11-8-20-13(16-11)15-9-4-6-10(7-5-9)21(2,18)19/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVMCEPYJVZHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide |
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